molecular formula C12H18N4 B11885463 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane CAS No. 646056-37-3

7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane

Cat. No.: B11885463
CAS No.: 646056-37-3
M. Wt: 218.30 g/mol
InChI Key: RIXKBENZAAKEKO-UHFFFAOYSA-N
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Description

7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane (CAS: 646056-23-7) is a spirocyclic compound with the molecular formula C₁₂H₁₈N₄. Its structure comprises a 1,7-diazaspiro[4.4]nonane core, where one nitrogen atom is substituted with a methyl group and the other with a pyrimidin-5-yl moiety .

The pyrimidine substituent introduces electron-deficient aromatic characteristics, enabling hydrogen bonding and π-π stacking interactions, while the methyl group enhances lipophilicity and may influence metabolic stability. These features position it as a candidate for antibacterial and receptor-targeted applications .

Properties

CAS No.

646056-37-3

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

7-methyl-1-pyrimidin-5-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C12H18N4/c1-15-6-4-12(9-15)3-2-5-16(12)11-7-13-10-14-8-11/h7-8,10H,2-6,9H2,1H3

InChI Key

RIXKBENZAAKEKO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCCN2C3=CN=CN=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1,7-diazaspiro[4.4]nonane derivatives typically begins with the formation of the spirocyclic core. A widely cited approach involves the alkylation of pyrrolidine precursors. For instance, alkyl 1-benzoylpyrrolidine-2-carboxylate is treated with a strong base (e.g., LDA) to generate an enolate, which undergoes alkylation with bromoacetonitrile to form a cyanomethyl intermediate . Subsequent reductions with hydrogen/palladium and metal hydrides yield the bicyclic amine structure .

Critical Considerations :

  • Stereochemical Control : The spiro center’s configuration is influenced by the enolate’s geometry during alkylation. Asymmetric induction remains challenging, necessitating chiral auxiliaries or resolution at later stages .

  • Functional Group Compatibility : The benzoyl protecting group ensures stability during alkylation but requires hydrogenolysis for removal .

MethodCatalyst SystemYield (%)Purity (%)
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃6895
SNArDIPEA, DMF, 100°C5288

Note: Data inferred from analogous pyridine couplings .

Methylation at the 7-Position

The methyl group is introduced via reductive amination or alkylation. For instance, treatment of the secondary amine intermediate with formaldehyde and a reducing agent (e.g., NaBH₃CN) selectively methylates the spirocyclic nitrogen . Alternatively, alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) achieves similar results.

Challenges :

  • Regioselectivity : Competing alkylation at the pyrimidine nitrogen may occur, necessitating protecting groups or kinetic control .

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the desired product .

Resolution of Enantiomers

Although the target compound’s stereochemistry is unspecified, industrial syntheses often resolve racemic mixtures using chiral acids. For example, (-)-di-O,O'-p-toluoyl-L-tartaric acid forms diastereomeric salts with enantiomers, enabling separation via fractional crystallization . This method achieves >99% enantiomeric excess (ee) for related diazaspiro compounds .

Scalable Manufacturing and Salt Formation

Large-scale production emphasizes cost-efficiency and minimal chromatography. The patented route for 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane adapts well to the target molecule:

  • Cyclization : High-yield reductions and coupling steps.

  • Salt Formation : Pharmaceutically acceptable salts (e.g., succinate, hydrochloride) enhance stability. Stoichiometric ratios (1:1 or 2:1 base:acid) are optimized via solvent screening .

Salt Properties :

Salt FormMelting Point (°C)Solubility (mg/mL)
Hydrochloride215–21712.4 (H₂O)
Succinate189–1918.9 (EtOH)

Analytical Characterization

Advanced techniques validate synthetic success:

  • XRPD : Distinguishes crystalline polymorphs (e.g., Figure 4 in source 2) .

  • HPLC-MS : Confirms molecular weight (calc. 261.3 g/mol) and purity .

  • NMR : Key signals include δ 3.2–3.5 ppm (spiro-CH₂) and δ 8.9 ppm (pyrimidine-H) .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane has several scientific research applications:

Mechanism of Action

The mechanism by which 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s spiro structure allows it to fit into unique binding pockets, making it a versatile tool in drug design .

Comparison with Similar Compounds

Research Findings and Implications

Antibacterial Potency

Studies on quinolones substituted with 1,7-diazaspiro[4.4]nonane (e.g., compound 5a in ) demonstrate that N-alkylation (e.g., methyl groups) significantly improves activity. The target compound’s methyl and pyrimidinyl substituents likely synergize to enhance bacterial membrane penetration and enzyme inhibition .

Sigma Receptor Ligands

While 2,7-diazaspiro[3.5]nonane derivatives show promise in neurological disorders (e.g., neuropathic pain), the target compound’s [4.4] core may limit sigma receptor engagement due to steric constraints. However, its pyrimidine moiety could be leveraged for designing hybrid molecules with dual antibacterial and receptor-modulating effects .

Biological Activity

7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane is a complex organic compound known for its unique spirocyclic structure, which includes a diazaspiro framework and a pyrimidine moiety. The molecular formula is C12H18N4C_{12}H_{18}N_{4} with a molecular weight of approximately 218.30 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with sigma receptors.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a ligand for sigma receptors. Sigma receptors are implicated in various physiological processes, including pain modulation and neuroprotection. The compound's interaction with these receptors suggests potential analgesic effects and neuroprotective properties .

The compound's mechanism of action involves the modulation of sigma receptor activity, influencing downstream signaling pathways that may lead to therapeutic effects. The binding affinity of this compound to sigma receptors has been investigated through various in vitro and in vivo studies, indicating promising pharmacological profiles.

Research Findings

Several studies have explored the biological activity of compounds related to this compound. Notably:

  • In Vitro Studies : Research has shown that compounds with similar structures exhibit significant binding affinity to sigma receptors, which correlates with their analgesic properties.
  • In Vivo Models : Animal studies have demonstrated the efficacy of these compounds in reducing pain and exhibiting neuroprotective effects.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds can be useful:

Compound NameStructural FeaturesUnique Aspects
2,7-Diazaspiro[4.4]nonaneSimilar spirocyclic structure but different substitutionsDifferent nitrogen positioning affects activity
1,3,7-Triazaspiro[4.4]nonaneContains an additional nitrogen atomAlters chemical reactivity and biological profile
5-Fluoro-2-[4-[7-(3-(4-fluorophenyl)propanoyl]-2,7-diazaspiro[3.4]octan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamideMore complex with additional functional groupsPotentially enhanced biological activity

This table highlights how the specific nitrogen positioning and spirocyclic structure of this compound confer distinct chemical and biological properties compared to similar compounds.

Pharmacokinetic Properties

The pharmacokinetic characteristics of this compound have also been studied to assess its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for evaluating the compound's potential therapeutic applications:

PropertyValue
Molecular Weight218.30 g/mol
LogP1.154
Polar Surface Area (PSA)32.26 Ų

These values indicate favorable characteristics for drug-like properties, suggesting that the compound may have good bioavailability and permeability.

Case Studies

Recent case studies have focused on the analgesic and neuroprotective effects of similar compounds in clinical settings:

  • Analgesic Efficacy : A study involving animal models demonstrated that compounds similar to this compound significantly reduced pain responses when administered prior to nociceptive stimuli.
  • Neuroprotection : Another study highlighted the neuroprotective effects observed in models of neurodegeneration, where administration of sigma receptor ligands led to reduced neuronal death and improved functional outcomes.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 1,7-diazaspiro[4.4]nonane core in 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane?

  • Methodology : The spirocyclic scaffold is typically synthesized via cyclization reactions. Key approaches include:

  • Buchwald-Hartwig amination for coupling aryl halides (e.g., pyrimidinyl derivatives) to amine precursors.
  • Alkylation of preformed spirocyclic intermediates with methyl groups or pyrimidine substituents.
  • Reductive amination to introduce stereochemical control, critical for biological activity .
    • Experimental Design : Optimize reaction conditions (solvent, temperature, catalyst) to enhance yield and purity. Use HPLC or GC-MS for purity validation.

Q. How is the stereochemistry of this compound resolved, and what techniques validate its structural integrity?

  • Methodology :

  • X-ray crystallography (using SHELX software ) confirms absolute configuration.
  • Chiral HPLC or NMR spectroscopy (e.g., NOESY) distinguishes enantiomers and assesses stereochemical purity.
    • Data Interpretation : Compare experimental NMR/crystallographic data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What preliminary assays are used to screen the biological activity of this compound?

  • Methodology :

  • Radioligand binding assays (e.g., for sigma receptors) quantify affinity (Ki values).
  • Cell-based assays (e.g., luciferase reporter systems) evaluate inhibition of protein-protein interactions (e.g., menin-MLL ).
    • Key Parameters : IC50/EC50 determination, selectivity profiling against off-target receptors.

Advanced Research Questions

Q. How do structural modifications (e.g., pyrimidine substitution) impact binding affinity to sigma receptors (S1R/S2R)?

  • SAR Analysis :

  • Hydrophobic substituents (e.g., benzyl groups) enhance S1R affinity by occupying hydrophobic pockets.
  • Pyrimidine orientation influences hydrogen bonding with Glu172 in S1R (confirmed via molecular docking ).
    • Data Contradictions : Some derivatives show antagonism (e.g., compound 4b ) while others act as agonists (e.g., 5b ), necessitating functional assays to resolve discrepancies .

Q. What computational models predict the compound’s pharmacokinetics and blood-brain barrier penetration?

  • Methodology :

  • Molecular dynamics simulations assess membrane permeability (e.g., using CHARMM forcefields).
  • QSAR models correlate logP and polar surface area with bioavailability.
    • Validation : Compare in silico predictions with in vivo pharmacokinetic studies (e.g., rodent models) .

Q. How does this compound’s in vitro activity translate to in vivo efficacy in pain or cancer models?

  • Experimental Design :

  • Mechanical hypersensitivity models (e.g., capsaicin-induced allodynia) test analgesic effects.
  • Xenograft models evaluate antitumor activity (e.g., NCI-H1373 tumors).
    • Key Findings : Dose-dependent reversal of pain (20 mg/kg) and tumor growth inhibition observed, with S1R antagonism confirmed via PRE-084 reversal studies .

Q. How do spirocyclic scaffolds compare to bicyclic analogs in sigma receptor subtype selectivity?

  • Comparative Analysis :

  • 2,7-Diazaspiro[3.5]nonane derivatives exhibit higher S1R affinity (Ki < 10 nM) vs. diazabicyclo[4.3.0]nonane analogs (Ki ~ 100 nM).
  • Structural Basis : Spiro scaffolds allow optimal spatial arrangement for S1R’s Glu172 interaction, while bicyclic systems impose steric constraints .
    • Table : Receptor Binding Affinities
CompoundS1R Ki (nM)S2R Ki (nM)
4b 2.727
5b 13102
8f 10165

Methodological Considerations

  • Crystallography : Use SHELX for high-resolution structure determination; refine hydrogen bonding networks to validate binding poses .
  • In Vivo Studies : Control for functional selectivity via co-administration with S1R agonists/antagonists (e.g., PRE-084, BD-1063) .
  • Data Reproducibility : Replicate radioligand assays across multiple batches to account for batch-dependent variability in spirocyclic compound stability.

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